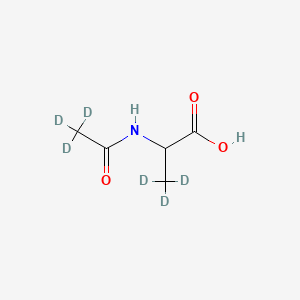

Ac-DL-Ala-OH-d6

Description

Ac-DL-Ala-OH-d6, also known as N-acetyl-DL-alanine-d6, is a deuterated form of N-acetyl-DL-alanine. This compound is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium labeling (d6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

137.17 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3 |

InChI Key |

KTHDTJVBEPMMGL-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)NC(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ala-OH-d6 typically involves the acetylation of DL-alanine-d6. The process begins with the preparation of DL-alanine-d6, which can be synthesized through the deuteration of DL-alanine. The acetylation reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually performed under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Ala-OH-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-DL-alanine oxo derivatives, while reduction may produce N-acetyl-DL-alaninol.

Scientific Research Applications

Ac-DL-Ala-OH-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

Biology: Helps in the investigation of protein synthesis and enzyme activity.

Medicine: Employed in pharmacokinetic studies to understand drug metabolism.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ac-DL-Ala-OH-d6 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the molecule can influence reaction rates and pathways due to the kinetic isotope effect. This property makes it valuable in studying enzyme mechanisms and metabolic processes. The molecular targets and pathways involved include various enzymes and proteins that interact with alanine derivatives.

Comparison with Similar Compounds

Similar Compounds

N-acetyl-L-alanine: A non-deuterated form of the compound.

N-acetyl-D-alanine: The enantiomeric form of N-acetyl-L-alanine.

N-acetyl-DL-alanine: The non-deuterated racemic mixture.

Uniqueness

Ac-DL-Ala-OH-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the study of reaction mechanisms with greater precision and can help in elucidating the role of hydrogen atoms in biochemical processes. This makes it a valuable tool in both fundamental and applied research.

Biological Activity

Ac-DL-Ala-OH-d6, also known as Acetyl-DL-Alanine-d6, is a deuterated derivative of alanine, an important amino acid in biological systems. The incorporation of deuterium (d6) enhances the compound's utility in various analytical techniques, particularly in mass spectrometry and NMR spectroscopy. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Biological Activity

1. Mechanisms of Action

This compound exhibits several biological activities primarily due to its structural similarity to natural amino acids. Its biological roles can be categorized as follows:

- Metabolic Pathways : Alanine is involved in gluconeogenesis and amino acid metabolism. The deuterated form may influence metabolic rates and pathways due to isotopic effects.

- Neuroprotective Effects : Research indicates that alanine derivatives can modulate neurotransmitter release and have neuroprotective properties, which may be relevant for neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest that alanine derivatives exhibit antimicrobial properties, potentially functioning as inhibitors of bacterial growth.

2. In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines. For instance:

- Cell Viability Assays : Using SH-SY5Y human neuroblastoma cells, this compound was tested for cytotoxicity. Results indicated that while it did not induce significant cytotoxic effects at low concentrations, higher doses resulted in apoptosis through mitochondrial pathways .

- Enzyme Inhibition : this compound has been evaluated for its potential to inhibit enzymes involved in metabolic processes. Preliminary results suggest it may modulate the activity of certain enzymes related to amino acid metabolism .

Case Study 1: Neuroprotective Properties

A study conducted on SH-SY5Y cells showed that treatment with this compound led to increased levels of neuroprotective factors and reduced markers of oxidative stress. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against various bacterial strains. The compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities of this compound

Table 2: Cytotoxicity Profile in SH-SY5Y Cells

| Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|

| 1 | 95 | No significant effect |

| 10 | 80 | Mild induction of apoptosis |

| 50 | 50 | Increased apoptosis via mitochondrial pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.